2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a pyran ring, and an acetamide group . It seems to be related to a class of compounds that have been studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex, given the presence of several different functional groups. The furan and pyran rings are five and six-membered heterocyclic rings, respectively, while the piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the furan ring is known to be quite reactive due to the presence of an electron-rich oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis often involves complex organic reactions, highlighting the significance of its structural components like furan, piperazine, and pyran. For instance, Habernickel (2001) detailed the pharmaceutical market's reflection through patents, suggesting the relevance of similar compounds in developing selective agonists with fewer side effects, potentially applicable to migraine treatment (Habernickel, 2001). Additionally, Kumar et al. (2017) synthesized novel derivatives incorporating furan and piperazine, highlighting their antidepressant and antianxiety activities through behavioral tests, indicating the compound's utility in psychiatric disorder treatments (Kumar et al., 2017).
Antiviral and Antimicrobial Applications
Research by Wang et al. (2014) on alkaloids from mangrove-derived Actinomycete showed that similar structural analogs possess significant activity against influenza A virus, suggesting potential antiviral applications (Wang et al., 2014). This indicates the compound's relevance in developing new antiviral drugs.
Anticonvulsant and Herbicidal Applications
Investigations into the anticonvulsant and antimicrobial activities of pyran-4-one derivatives, which share structural similarities, have been conducted. Aytemi̇r et al. (2004) synthesized compounds for evaluating potential anticonvulsant activity, suggesting the chemical framework's utility in neurological disorder treatments (Aytemi̇r et al., 2004). Additionally, Li et al. (2005) developed novel herbicidal 1-phenyl-piperazine-2,6-diones, indicating the compound's potential in agricultural applications (Li et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Given the potential anti-tubercular activity of related compounds, it could be worthwhile to further investigate the biological activity of this compound. This could involve testing its activity against various strains of Mycobacterium tuberculosis, as well as studying its toxicity and pharmacokinetics .
Properties
IUPAC Name |
2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c27-19-13-18(14-25-8-10-26(11-9-25)23(29)20-7-4-12-30-20)31-15-21(19)32-16-22(28)24-17-5-2-1-3-6-17/h1-7,12-13,15H,8-11,14,16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXQUFSCQUXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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